molecular formula C7H16N2O B3040533 (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 214273-18-4

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Cat. No.: B3040533
CAS No.: 214273-18-4
M. Wt: 144.21 g/mol
InChI Key: KNCQHMMKDOIHRT-ZETCQYMHSA-N
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Description

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral amine compound with a morpholine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a morpholine ring and a dimethylamino group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine typically involves the reaction of morpholine with formaldehyde and dimethylamine. One common method is the reductive amination of morpholine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, is also a common method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain . The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the dimethylamino group.

    N,N-Dimethylmorpholine: Lacks the chiral center present in (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

    N-Methylmorpholine: Contains only one methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to its chiral center and the presence of both a morpholine ring and a dimethylamino group. This combination of features allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of chiral drugs and other complex molecules .

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-morpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQHMMKDOIHRT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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